

# (Rac)-O-Desmethylnaproxen-d3 chemical properties and structure

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## Compound of Interest

Compound Name: (Rac)-O-Desmethylnaproxen-d3

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## (Rac)-O-Desmethylnaproxen-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **(Rac)-O-Desmethylnaproxen-d3**. This deuterated analog of O-Desmethylnaproxen, the major Phase I metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen, serves as a crucial internal standard for analytical and metabolic studies.

## Core Chemical Properties

**(Rac)-O-Desmethylnaproxen-d3** is a stable isotope-labeled form of (Rac)-O-Desmethylnaproxen. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of O-Desmethylnaproxen in biological matrices.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>9</sub> D <sub>3</sub> O <sub>3</sub>	[1]
Molecular Weight	219.25 g/mol	[1]
CAS Number	1122399-99-8	[1]
Unlabeled CAS Number	60756-73-2	[1]
SMILES	O=C(O)C(C([2H])([2H]) [2H])C1=CC=C2C=C(O)C=CC 2=C1	[1]

## Chemical Structure

The chemical structure of **(Rac)-O-Desmethylnaproxen-d3** is characterized by a naphthalene core, substituted with a propionic acid group (with three deuterium atoms on the methyl group) and a hydroxyl group.

**(Rac)-O-Desmethylnaproxen-d3** is the deuterium-labeled version of (Rac)-O-Desmethylnaproxen.

## Experimental Protocols

### Synthesis of O-Desmethylnaproxen (Non-deuterated)

A representative synthesis of the unlabeled O-Desmethylnaproxen involves the demethylation of S-Naproxen.[1] This method can be adapted for the synthesis of the deuterated analog by utilizing a deuterated starting material.

Methodology:

- S-Naproxen (10.6 mmol) is combined with a mixture of hydrobromic acid (30%), acetic acid, and water.
- The reaction mixture is heated to 105°C for 5 hours.
- After heating, the mixture is poured onto 50 g of ice-water, leading to the precipitation of the crude product.

- The precipitate is collected by filtration.
- Purification is achieved through flash column chromatography using a solvent system of heptane:ethyl acetate (1:1).
- The pure fractions are recrystallized from heptane:ethyl acetate (1:5) to yield the final product.<sup>[1]</sup>

To synthesize **(Rac)-O-Desmethylnaproxen-d3**, one would start with a d3-labeled Naproxen precursor.

## Analysis of O-Desmethylnaproxen by LC-MS/MS

This method is suitable for the simultaneous quantification of Naproxen and O-Desmethylnaproxen in biological samples like saliva.<sup>[2][3]</sup>

### Sample Preparation (Saliva):<sup>[2]</sup>

- Saliva samples are collected at various time points after drug administration.
- The samples are centrifuged at 2,500 rpm for 10 minutes.
- The supernatant is collected and stored at -20°C until analysis.
- For analysis, a liquid-liquid extraction is performed using ethyl acetate and HCl.

### LC-MS/MS Conditions:<sup>[3]</sup>

- Instrument: 8040 Triple Quadrupole Mass Spectrometer
- Column: Shim-Pack XR-ODS (75 mm x 2.0 mm) with a C18 pre-column
- Column Temperature: 40°C
- Mobile Phase: Methanol and 10 mM ammonium acetate (70:30, v/v)
- Flow Rate: 0.3 mL/min
- Ionization Mode: Electrospray Ionization (Positive/Negative)

- Total Run Time: 5 minutes

## Sulfation Assay for O-Desmethylnaproxen

This assay determines the activity of sulfotransferase (SULT) enzymes in metabolizing O-Desmethylnaproxen.<sup>[1]</sup>

Methodology:<sup>[1]</sup>

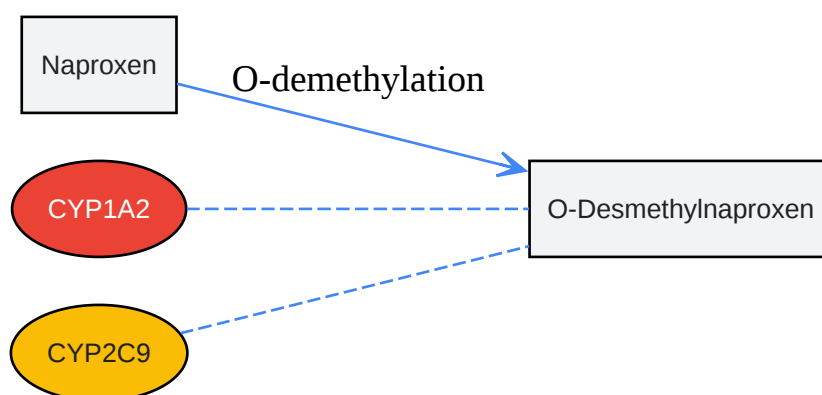
- Reactions are set up containing the appropriate SULT isoform (e.g., SULT1A1), O-Desmethylnaproxen (substrate) dissolved in ethanol, 50 mM Tris-HCl (pH 7.4), and [<sup>35</sup>S]-PAPS as the sulfate donor.
- The reactions are incubated to allow for the enzymatic transfer of the radiolabeled sulfate group to O-Desmethylnaproxen.
- The [<sup>35</sup>S]-sulfated products are then separated and quantified using thin-layer chromatography (TLC).

## Biological Pathways

O-Desmethylnaproxen is the primary Phase I metabolite of Naproxen. Its formation and subsequent metabolism are critical aspects of Naproxen's pharmacokinetics.

## Naproxen Metabolism to O-Desmethylnaproxen

The O-demethylation of Naproxen to O-Desmethylnaproxen is primarily catalyzed by cytochrome P450 enzymes in the liver.<sup>[1][4][5]</sup>

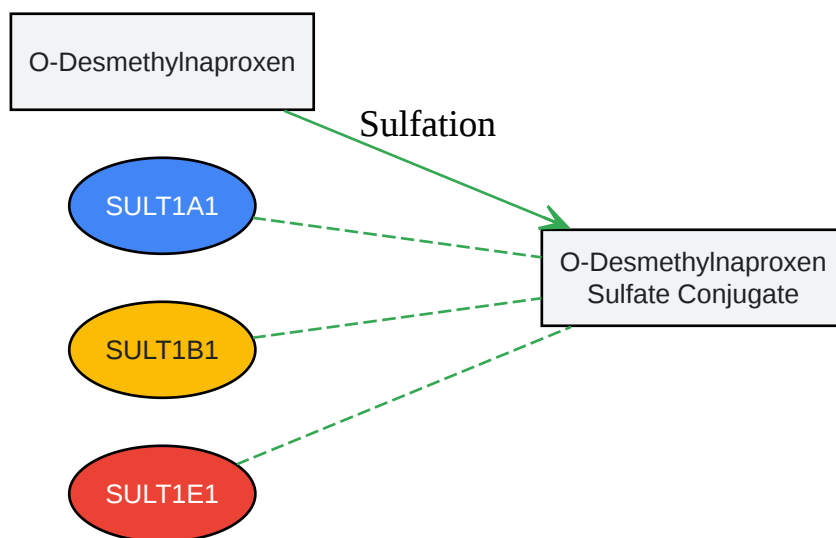


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Caption: Phase I Metabolism of Naproxen.

## Phase II Sulfation of O-Desmethylnaproxen

Following its formation, O-Desmethylnaproxen undergoes Phase II metabolism, primarily through sulfation by cytosolic sulfotransferases (SULTs).<sup>[1][6]</sup>

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Caption: Phase II Sulfation of O-Desmethylnaproxen.

## Quantitative Data Summary

The following table summarizes the kinetic parameters for the enzymatic reactions involved in O-Desmethylnaproxen metabolism.

Enzyme	Substrate	K <sub>m</sub> (μM)	V <sub>max</sub> (pmol/min/mg protein)	Source
Human Liver Microsomes	(S)-Naproxen	92	538	[4]
CYP1A2	(S)-Naproxen	189.5	7.3 (pmol/min/pmol P450)	[4]
CYP2C9	(S)-Naproxen	340.5	41.4 (pmol/min/pmol P450)	[4]
SULT1A1	O-Desmethylnaproxen	84	-	[1][6]
SULT1B1	O-Desmethylnaproxen	690	-	[1][6]
SULT1E1	O-Desmethylnaproxen	341	-	[1][6]

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